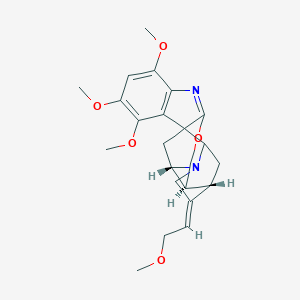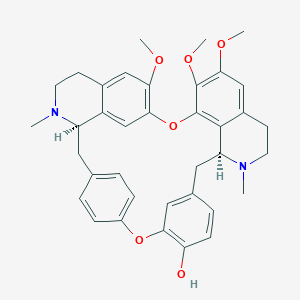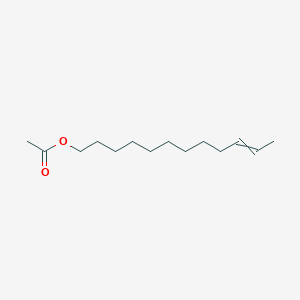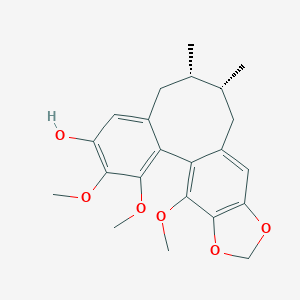
(-)-Gomisin L2
概要
説明
Gomisin L2: is a naturally occurring lignan compound found in the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and hepatoprotective effects.
科学的研究の応用
Chemistry
In chemistry, Gomisin L2 is studied for its unique lignan structure and its potential as a precursor for synthesizing other complex organic molecules.
Biology
Biologically, Gomisin L2 is investigated for its antioxidant properties, which can help in reducing oxidative stress in cells. It is also studied for its anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.
Medicine
In medicine, Gomisin L2 is explored for its hepatoprotective effects, which can protect the liver from damage caused by toxins. It is also being researched for its potential anti-cancer properties, as it may inhibit the growth of certain cancer cells.
Industry
Industrially, Gomisin L2 can be used in the formulation of dietary supplements and herbal medicines, leveraging its various health benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gomisin L2 typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the use of phenolic compounds as starting materials, which undergo a series of reactions such as methylation, cyclization, and demethylation to form the lignan structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of Gomisin L2 may involve extraction from the fruit of Schisandra chinensis using solvents like ethanol or methanol. The extract is then purified using techniques such as chromatography to isolate Gomisin L2. Advances in biotechnology may also allow for the microbial synthesis of this compound, offering a more sustainable and scalable production method.
化学反応の分析
Types of Reactions
Gomisin L2 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the lignan structure are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Gomisin L2, each with potentially different pharmacological properties.
作用機序
The mechanism of action of Gomisin L2 involves its interaction with various molecular targets and pathways. It exerts its antioxidant effects by scavenging free radicals and upregulating antioxidant enzymes. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase. The hepatoprotective effects are attributed to its ability to enhance the detoxification processes in the liver and protect hepatocytes from damage.
類似化合物との比較
Similar Compounds
Schisandrin: Another lignan from Schisandra chinensis with similar antioxidant and hepatoprotective properties.
Gomisin A: A related compound with potent anti-inflammatory effects.
Deoxyschizandrin: Known for its neuroprotective properties.
Uniqueness
Gomisin L2 is unique due to its specific combination of antioxidant, anti-inflammatory, and hepatoprotective effects, making it a versatile compound for various therapeutic applications. Its distinct molecular structure also allows for unique interactions with biological targets, differentiating it from other lignans.
特性
IUPAC Name |
(9S,10R)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-11-6-13-8-15(23)19(24-3)21(25-4)17(13)18-14(7-12(11)2)9-16-20(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMLGLOHSDNEJG-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3CC1C)OCO4)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@H]1C)OCO4)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82425-44-3 | |
| Record name | Gomisin L2, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082425443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GOMISIN L2, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRH740AQQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is (-)-Gomisin L2 the only cytotoxic compound found in Schisandra pubescens stems?
A2: No, this compound is one of several compounds with cytotoxic activity isolated from Schisandra pubescens stems. The study identified other lignans like tigloylgomisin P and cagayanone, and triterpenoids like micranoic acid B, lancifodilactone H, and schisanlactone B as exhibiting moderate to marginal cytotoxicity. [] This suggests that the anticancer effects of Schisandra pubescens could be attributed to a synergistic action of multiple compounds.
Q2: Besides Schisandra pubescens, are there other plant sources known to contain this compound?
A3: Yes, this compound has also been identified in the fruits of Schisandra chinensis (Turcz.) Baill., a plant closely related to Schisandra pubescens and also belonging to the Schisandraceae family. [] This suggests that this compound might be a common bioactive constituent within this plant genus.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


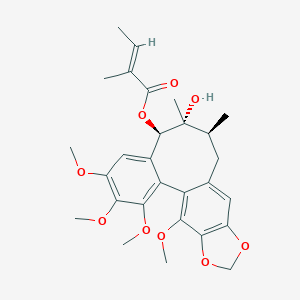
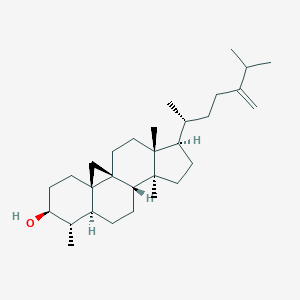
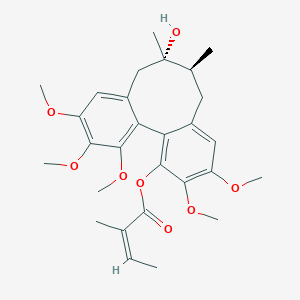
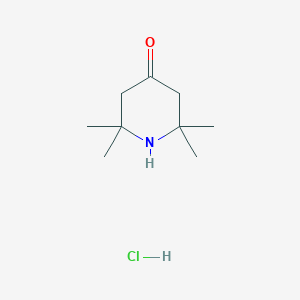
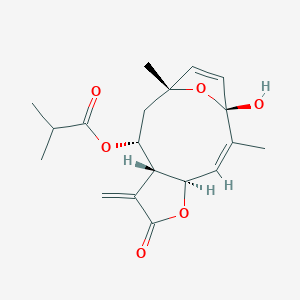
![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)
![(1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate](/img/structure/B203245.png)
![(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B203313.png)
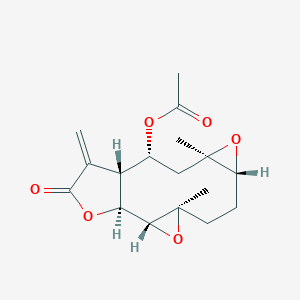
![2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B203403.png)
![(15-hydroxy-14-methoxy-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-yl) 4-hydroxy-3-methoxybenzoate](/img/structure/B203882.png)
